molecular formula C18H28N8O6 B047557 5-Hydroxymethylblasticidin S CAS No. 123067-52-7

5-Hydroxymethylblasticidin S

Cat. No. B047557
M. Wt: 452.5 g/mol
InChI Key: MDTSQXWUAJPTCD-YOKAQCHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxymethylblasticidin S is a natural product that has been found to possess potent antibacterial and antifungal properties. It is a member of the blasticidin S family of antibiotics, which are produced by the bacterium Streptomyces griseochromogenes. In recent years, there has been a growing interest in the synthesis and application of 5-hydroxymethylblasticidin S in scientific research.

Scientific Research Applications

Epigenetic Mark and DNA Hydroxymethylation

5-Hydroxymethylcytosine (5-hmC), a derivative of 5-Hydroxymethylblasticidin S, plays a critical role in the field of epigenetics, particularly in DNA hydroxymethylation. This modification of DNA has been implicated in various biological processes such as pluripotency, differentiation, neural system development, aging, and the pathogenesis of numerous diseases, including cancer. It's significant in DNA demethylation processes and serves as an epigenetic mark with diagnostic, therapeutic, and prognostic potentials, especially in smoking-associated carcinogenesis (Besaratinia, Caceres, & Tommasi, 2022).

Techniques for Detection and Quantification

Advancements in detection techniques for 5-hydroxymethylcytosine have been paramount in epigenetic research. The EpiMark 5-hmC and 5-mC Analysis Kit provides a robust method for the identification and quantitation of 5-hydroxymethylcytosine at specific DNA loci, facilitating the study of locus-specific hydroxymethylation (Davis & Vaisvila, 2011). Similarly, high-throughput tag sequencing technologies have been developed to detect both hydroxymethylation and methylation status of cytosines, providing insights into the reprogramming of bivalent genes during cellular differentiation (Gao et al., 2013).

Epigenetic Regulation and Developmental Implications

5-hmC plays an essential role in brain development and may contribute to mechanisms underlying neurological diseases. It's implicated in gene regulation and is considered crucial in brain development and neurological diseases (Cheng, Bernstein, Chen, & Jin, 2015). Moreover, studies have shown that 5-hmC is involved in cellular processes such as nuclear reprogramming and embryonic development, and its dynamics are critical in various diseases (Yin et al., 2013).

Cancer Diagnosis and Prognosis

The detection of 5-hydroxymethylcytosine signatures in cell-free DNA (cfDNA) has shown promise in cancer diagnosis. Studies have revealed distinct features in cfDNA that can predict cancer types and stages with high accuracy, highlighting the potential of 5-hmC signatures in identifying cancer types and tracking tumor stages (Song et al., 2017).

properties

CAS RN

123067-52-7

Product Name

5-Hydroxymethylblasticidin S

Molecular Formula

C18H28N8O6

Molecular Weight

452.5 g/mol

IUPAC Name

(2S,3S)-3-[[(3S)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3,6-dihydro-2H-pyran-2-carboxylic acid

InChI

InChI=1S/C18H28N8O6/c1-25(17(21)22)5-4-10(19)6-12(28)23-11-2-3-13(32-14(11)16(29)30)26-7-9(8-27)15(20)24-18(26)31/h2-3,7,10-11,13-14,27H,4-6,8,19H2,1H3,(H3,21,22)(H,23,28)(H,29,30)(H2,20,24,31)/t10-,11-,13?,14-/m0/s1

InChI Key

MDTSQXWUAJPTCD-YOKAQCHCSA-N

Isomeric SMILES

CN(CC[C@@H](CC(=O)N[C@H]1C=CC(O[C@@H]1C(=O)O)N2C=C(C(=NC2=O)N)CO)N)C(=N)N

SMILES

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=C(C(=NC2=O)N)CO)N)C(=N)N

Canonical SMILES

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=C(C(=NC2=O)N)CO)N)C(=N)N

synonyms

5-hydroxymethyl(blasticidin S)
5-hydroxymethylblasticidin S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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